

# physicochemical properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

Cat. No.: B140907

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**. The information herein is intended to support research and development activities by providing key data and experimental context.

## Core Physicochemical Properties

**3-Bromo-5-(2-Pyrrolidinyl)Pyridine** is a pyridine derivative and a nornicotine analog.<sup>[1]</sup> Its physicochemical properties are crucial for understanding its behavior in biological systems and for its application in various scientific assays.

Property	Value	Source
Molecular Formula	C9H11BrN2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	227.1 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[1]</a>
Boiling Point	295.4 ± 40.0 °C (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.434 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[1]</a> <a href="#">[2]</a>
pKa	8.56 ± 0.10 (Predicted)	<a href="#">[1]</a>
LogP	2.59740	<a href="#">[2]</a>
Storage Conditions	2-8°C, protect from light	<a href="#">[1]</a>
Melting Point	N/A	<a href="#">[2]</a>

## Experimental Protocols

The determination of physicochemical properties is fundamental in drug discovery and development to predict the pharmacokinetic behavior of new chemical entities.[\[4\]](#)[\[5\]](#)

## Synthesis of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine

A general procedure for the synthesis of **3-Bromo-5-(2-Pyrrolidinyl)Pyridine** involves the reduction of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine.[\[1\]](#)

Materials:

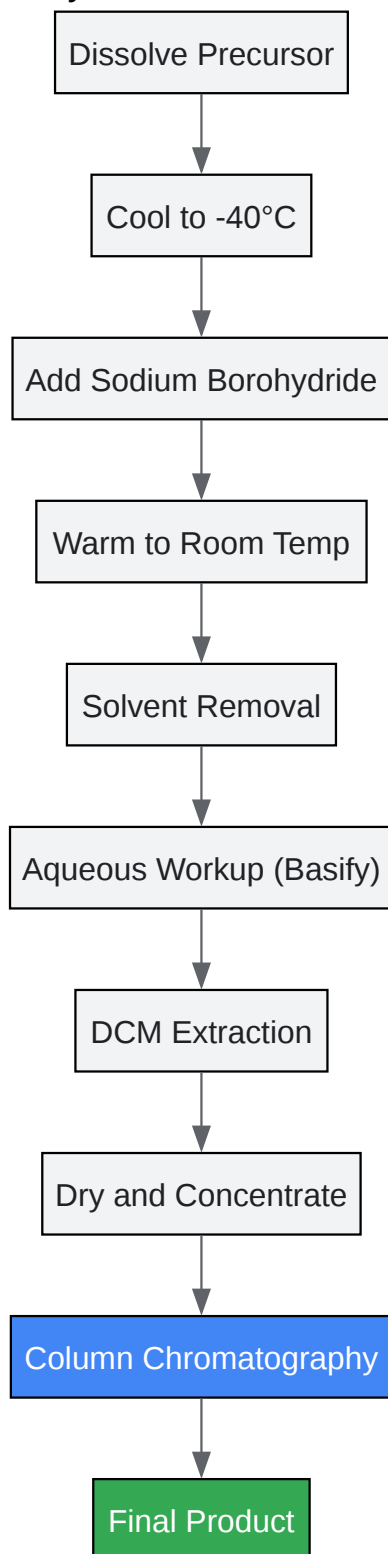
- 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
- Methanol/acetic acid (80:20 v/v)
- Sodium borohydride
- Water
- Sodium hydroxide

- Dichloromethane
- Anhydrous potassium carbonate
- Saturated saline

Procedure:

- Dissolve 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine in a mixed solvent of methanol and acetic acid.
- Cool the reaction mixture to -40°C using a dry ice-acetonitrile bath.
- Add sodium borohydride to the reaction mixture in batches while stirring vigorously, maintaining the temperature below -20°C.
- Allow the reaction mixture to warm to room temperature.
- Remove the solvent using a rotary evaporator.
- Add water to the residue and adjust the pH to be alkaline with sodium hydroxide.
- Perform extraction with dichloromethane.
- Combine the organic phases, wash with saturated saline, and dry over anhydrous potassium carbonate.
- Filter and concentrate the solution.
- Purify the crude product by silica gel column chromatography with an eluent of ethyl acetate-methanol (1:1 v/v) to obtain the target compound.<sup>[1]</sup>

## Synthesis Workflow



[Click to download full resolution via product page](#)

Synthesis workflow for **3-Bromo-5-(2-Pyrrolidinyl)Pyridine**.

## General Methodologies for Physicochemical Property Determination

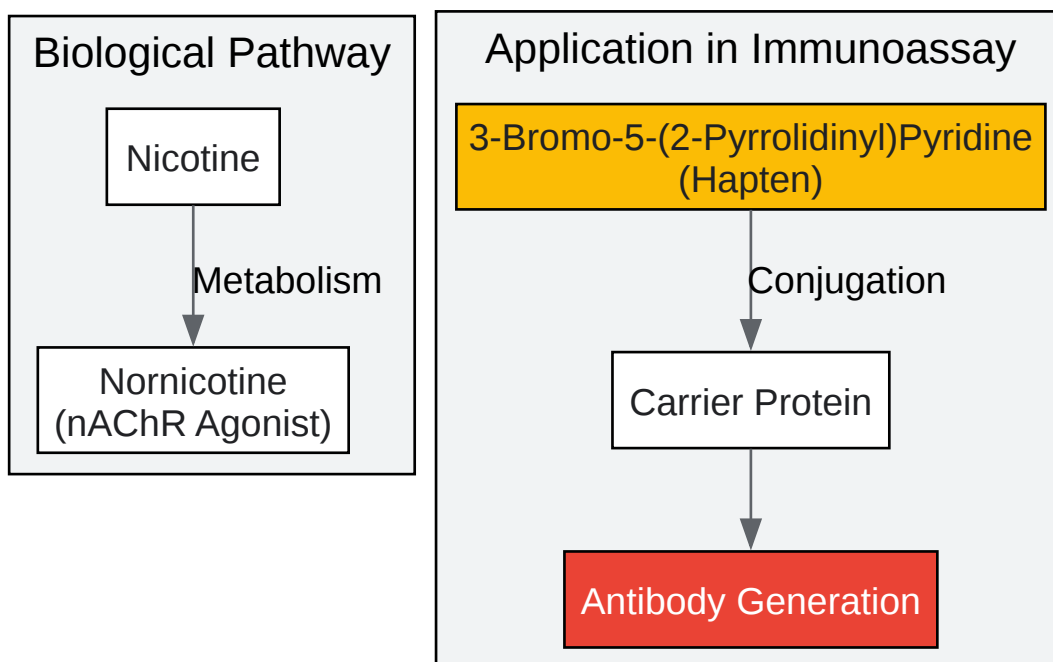
In early drug discovery, high-throughput methods are employed to determine key physicochemical properties.[4]

- **Solubility:** The solubility of a compound is a critical factor influencing its absorption.[5] Methods for its determination include thermodynamic and kinetic solubility assays. High-throughput screening often utilizes automated systems that can analyze a large number of compounds rapidly.
- **Lipophilicity (LogP):** Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), affects a drug's permeability and distribution.[6] A common method for its determination is the shake-flask method, though chromatographic methods (e.g., reversed-phase high-performance liquid chromatography - RP-HPLC) are more suited for high-throughput screening.
- **pKa (Ionization Constant):** The ionization constant (pKa) influences a compound's solubility and permeability across biological membranes. Potentiometric titration is a classic method for pKa determination. For high-throughput purposes, methods like capillary electrophoresis and spectrophotometry are often used.[4]

## Biological Context and Applications

**3-Bromo-5-(2-Pyrrolidinyl)Pyridine** is an analog of nornicotine.[1] Nornicotine is a metabolite of nicotine and acts as an agonist for neuronal nicotinic acetylcholine receptors (nAChRs).[7] Due to its structural similarity to nornicotine, **3-Bromo-5-(2-Pyrrolidinyl)Pyridine** is utilized as a hapten in immunoassays.[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

## Biological Relationship and Application



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-BROMO-5-(2-PYRROLIDINYL)PYRIDINE CAS#: 71719-06-7 [m.chemicalbook.com]
- 2. 3-Bromo-5-(2-pyrrolidinyl)pyridine | CAS#:71719-06-7 | Chemsrsc [chemsrc.com]
- 3. 3-Bromo-5-pyrrolidinopyridine | 944718-19-8 | UMB71819 [biosynth.com]
- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(2-Pyrrolidinyl)pyridine | 5746-86-1 [chemicalbook.com]

- To cite this document: BenchChem. [physicochemical properties of 3-Bromo-5-(2-Pyrrolidinyl)Pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140907#physicochemical-properties-of-3-bromo-5-2-pyrrolidinyl-pyridine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)